2-(Aminomethyl)chroman-4-one

Description

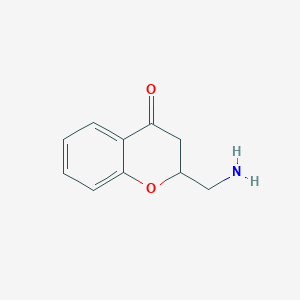

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

2-(aminomethyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H11NO2/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-4,7H,5-6,11H2 |

InChI Key |

UTIGGFSFSWUDIR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminomethyl Chroman 4 One and Analogues

Direct Synthesis Approaches to 2-(Aminomethyl)chroman-4-one

Direct synthesis methods provide efficient pathways to the target compound, often starting from readily available precursors.

Pathways from Chroman-2-carboxylic Acid Precursors

One established route to this compound involves the use of chroman-2-carboxylic acid precursors. A key transformation is the decarboxylation of chromone-2-carboxylic acid, which can be achieved under various conditions. ijrpc.com While early methods required harsh experimental conditions, newer routes, including microwave-assisted syntheses, have been developed to produce chromone-2-carboxylic acids in high yields (54-93%) and purity. nih.gov These acids can then be converted to the corresponding this compound. For instance, enantiomerically pure chroman-2-carboxylic acid esters can be used to synthesize specific enantiomers of the final product. google.com

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds. masterorganicchemistry.com In the context of this compound synthesis, this approach typically involves the reaction of a suitable chromanone precursor with an amine source in the presence of a reducing agent. nih.govmasterorganicchemistry.com

A one-pot reductive amination procedure has been reported for the synthesis of primary amines from aldehydes, which can be adapted for chromanone derivatives. This method involves the formation of an oxime followed by reduction with stannous chloride. derpharmachemica.com More advanced biocatalytic approaches utilize imine reductases (IREDs) for the enantioselective reductive coupling of 3-chromanones with various primary amines, achieving high yields and excellent enantioselectivity. nih.gov This enzymatic method has been successfully applied to the synthesis of precursors for several pharmaceutical agents. nih.gov

Conversion of Related Chroman Structures

This compound can also be synthesized through the chemical modification of other chroman structures. For example, (2-acetylaminomethyl)chromen-4-one can be hydrogenated using chiral rhodium/diphosphine complexes to yield enantiomerically enriched (2-acetylaminomethyl)chroman-4-one. The acetyl group can then be cleaved to afford the desired product without racemization. google.com Another approach involves the Wolff-Kishner reduction or noble metal-catalyzed hydrogenation of appropriate chroman precursors to yield (chroman-2-ylmethyl)amine, a closely related compound. google.com

Strategies for Introducing Aminomethyl Groups onto Chroman-4-one Scaffolds

An alternative to direct synthesis is the introduction of the aminomethyl group onto a pre-existing chroman-4-one scaffold. This is often achieved through multicomponent reactions or addition reactions.

Mannich-Type Reactions and Related Multicomponent Approaches

The Mannich reaction is a classic multicomponent condensation that forms a C-C bond by reacting an active hydrogen compound with an aldehyde and a primary or secondary amine. organic-chemistry.org This reaction has been employed to introduce an aminomethyl group at the 3-position of the chroman-4-one ring. gu.se While direct Mannich reactions on chroman-4-one with certain reagents may not always yield the desired 3-(aminomethyl) product directly, they can lead to the formation of novel tricyclic derivatives. gu.se The reaction of 2-hydroxyacetophenones with benzaldehyde (B42025) in a one-pot condensation followed by cyclization is a common method to produce 2-aryl-chroman-4-one derivatives, which can serve as precursors for further functionalization. researchgate.net Various catalysts, including DIPA, have been utilized for this transformation. researchgate.netnih.govacs.org

Aza-Michael Additions to Activated Chroman-4-one Derivatives

The aza-Michael addition, the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound, provides another powerful tool for C-N bond formation. d-nb.infomdpi.com This strategy can be applied to activated chroman-4-one derivatives to introduce an aminomethyl group. For instance, an intramolecular aza-Michael reaction is a key step in the synthesis of N-heterocycles like piperidines and can be conceptually extended to the synthesis of chroman derivatives. mdpi.com The reaction proceeds via the addition of a nitrogen nucleophile to an activated double bond within the chroman system. beilstein-journals.org

Substitution Reactions at Specific Ring Positions (e.g., C-3)

The functionalization of the chroman-4-one scaffold at the C-3 position is a key strategy for creating structural diversity. One common approach involves the bromination of the C-3 position, followed by substitution reactions to introduce various functional groups. For instance, reacting a 2-alkyl-substituted chroman-4-one with pyridinium (B92312) tribromide (Py·Br₃) can yield the corresponding 3-bromo derivative. acs.org This intermediate is valuable as it can undergo subsequent reactions; for example, hydrobromide elimination can lead to the formation of a chromone (B188151). acs.org

Another powerful method for introducing a C-3 substituent is the Mannich reaction. This reaction can be used to introduce a methylene (B1212753) group at the C-3 position, forming a 3-methylenechroman-4-one intermediate. gu.seresearchgate.net This intermediate is a Michael acceptor, and subsequent aza-Michael addition of an amine, such as benzyl (B1604629) carbamate (B1207046) (CbzNH₂), can install a protected aminomethyl group at the C-3 position. gu.seresearchgate.net This two-step sequence represents an effective method for synthesizing Cbz-protected 3-aminomethyl-2-arylchromones from either 2-arylchroman-4-ones or the corresponding chalcones. researchgate.net

The introduction of various other substituents at the C-3 position, such as amino, acetoxy, and cyano groups, has also been achieved through substitution reactions on 3-bromo-chroman-4-one intermediates or via a samarium-mediated Reformatsky reaction. gu.se

Asymmetric and Stereoselective Synthesis of Enantiomerically Enriched this compound

The synthesis of specific enantiomers of this compound is critical, and several asymmetric strategies have been developed.

Chiral Catalysis and Auxiliary-Mediated Approaches

Asymmetric catalysis provides an efficient route to enantiomerically enriched chroman-4-ones. One patented method describes the hydrogenation of (2-acetylaminomethyl)chromen-4-one using non-racemic chiral rhodium/diphosphine complexes as catalysts. google.com This reaction produces enantiomerically enriched (2-acetylaminomethyl)chroman-4-one. The acetyl protecting group can then be removed without causing racemization to yield the final product. google.com Transition-metal complexes involving iridium, ruthenium, or palladium are also noted for this type of transformation. google.com

Organocatalysis offers a metal-free alternative. Bifunctional organocatalysts, such as those based on cinchona alkaloids, have been shown to facilitate the asymmetric intramolecular oxy-Michael addition of phenol (B47542) derivatives that have an (E)-α,β-unsaturated ketone or thioester moiety. rsc.orgcore.ac.uk This approach directly constructs the chiral 2-substituted chroman skeleton in high yields and with good enantioselectivity. rsc.orgcore.ac.uk

Chiral auxiliaries can also be employed. Although demonstrated for other amino acids, the concept involves attaching a recyclable chiral auxiliary to a glycine (B1666218) Schiff base. mdpi.com The resulting complex, for example a Ni(II) complex, directs the stereochemistry of subsequent alkylation reactions. After the desired substituent is added, the complex is disassembled to release the enantiomerically enriched amino acid and recover the auxiliary. mdpi.com

Diastereoselective Synthesis Protocols

Diastereoselective synthesis is an alternative strategy to obtain stereochemically pure compounds. In the context of chroman-4-one synthesis, the bromination of 2-pentylchroman-4-one at the C-3 position was found to produce a diastereomeric mixture (80:20 ratio), with the cis-isomer being the major product. acs.org While this specific example does not directly lead to enantiomerically pure this compound, it illustrates a diastereoselective reaction on the chroman-4-one core. The resulting diastereomers can potentially be separated and converted to the desired enantiomers.

A cascade inter–intramolecular double Michael reaction between curcumins and arylidenemalonates has been reported to produce highly substituted cyclohexanones with complete diastereoselectivity in most cases. beilstein-journals.org In some instances, this reaction also yields a tetrahydrochromen-4-one as a side product, also with excellent diastereoselectivity. beilstein-journals.org

Chiral Resolution Techniques for Racemic Mixtures

When a racemic mixture is synthesized, chiral resolution can be employed to separate the enantiomers. A common method is the formation of diastereomeric salts using a chiral resolving agent. For the resolution of racemic chroman-4-amines, (R)-mandelic acid has been used effectively. lookchem.com The crude amine is reacted with (R)-mandelic acid in a solvent like isopropanol, and an antisolvent (e.g., hexanes) is added to facilitate crystallization of the desired diastereomeric salt, which can then be isolated by filtration with high enantiomeric excess. lookchem.com D-tartaric acid has also been successfully used for this purpose. lookchem.com

Table 1: Chiral Resolution of 2,2-Disubstituted Chroman-4-amines This table is based on a general procedure applied to various chroman-4-one substrates.

| Substrate (Chroman-4-one) | Resolving Agent | Solvent System | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 2,2-Dimethylchroman-4-one | (R)-Mandelic Acid | i-PrOH / Hexanes | (R)-2,2-Dimethylchroman-4-amine (R)-mandelate | 77% | >99% |

| 6-Fluoro-2,2-dimethylchroman-4-one | (R)-Mandelic Acid | i-PrOH / Hexanes | (R)-6-Fluoro-2,2-dimethylchroman-4-amine (R)-mandelate | 77% | >99% |

| 6-Chloro-2,2-dimethylchroman-4-one | D-Tartaric Acid | i-PrOH / Hexanes | (R)-6-Chloro-2,2-dimethylchroman-4-amine D-tartrate | 88% | >99% |

Data sourced from Voight, E. A. et al., Tetrahedron Letters, 2010. lookchem.com

Additionally, preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase is a direct method for separating enantiomers from a racemic mixture. nih.gov The choice of solvent system in chiral HPLC can significantly impact the separation efficiency, with solvents like dichloromethane (B109758) (DCM) and methyl tert-butyl ether (MtBE) sometimes offering improved resolution and selectivity compared to standard normal-phase eluents. chiraltech.com

General Synthesis of the Chroman-4-one Core

Base-Mediated Aldol (B89426) Condensation and Intramolecular Oxa-Michael Addition

A prevalent and efficient one-pot method for constructing the 2-substituted chroman-4-one core involves the reaction of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde. nih.gov This transformation proceeds via a base-mediated crossed aldol condensation to form a chalcone-like intermediate, which then undergoes a spontaneous intramolecular oxa-Michael addition (cyclization) to yield the final chroman-4-one product. acs.orgnih.gov

Various bases can be used to catalyze this reaction, including diisopropylamine (B44863) (DIPA), pyrrolidine, and potassium hydroxide (B78521) (KOH). acs.orgresearchgate.net The reaction is often accelerated using microwave irradiation, which can significantly reduce reaction times. acs.orgnih.gov The yield of this reaction is influenced by the substituents on the 2'-hydroxyacetophenone; electron-withdrawing groups generally lead to higher yields, while electron-donating groups can result in more byproducts from the self-condensation of the aldehyde, complicating purification and lowering yields. nih.gov To synthesize this compound via this route, an N-protected aminoacetaldehyde would be the required aldehyde component.

Table 2: Synthesis of 2-Substituted Chroman-4-ones via Aldol Condensation/Oxa-Michael Addition

| 2'-Hydroxyacetophenone Derivative | Aldehyde | Base | Conditions | Yield |

|---|---|---|---|---|

| 2'-Hydroxyacetophenone | Hexanal (B45976) | DIPA | EtOH, 160-170 °C, MW, 1h | 88% |

| 2'-Hydroxy-5'-nitroacetophenone | Hexanal | DIPA | EtOH, 160-170 °C, MW, 1h | 78% |

| 5'-Bromo-2'-hydroxyacetophenone | Hexanal | DIPA | EtOH, 160-170 °C, MW, 1h | 72% |

| 3',5'-Dibromo-2'-hydroxyacetophenone | Hexanal | DIPA | EtOH, 160-170 °C, MW, 1h | 68% |

| 2'-Hydroxy-6'-methylacetophenone | Hexanal | DIPA | EtOH, 160-170 °C, MW, 1h | 17% |

Data sourced from Fridén-Saxin, M. et al., J. Med. Chem., 2012. acs.orgnih.gov

Microwave-Assisted Synthetic Protocols for Efficiency and Yield Optimization

Microwave-assisted organic synthesis has emerged as a important technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. In the synthesis of chroman-4-one scaffolds, microwave irradiation has been effectively employed to promote efficiency and optimize yields.

One prominent microwave-assisted approach involves a base-promoted crossed aldol condensation between a 2'-hydroxyacetophenone and an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. nih.gov This one-step procedure, conducted in ethanol (B145695) with diisopropylamine (DIPA) as the base and heated to 160–170 °C via microwave irradiation for one hour, has proven effective for synthesizing a range of 2-alkyl-chroman-4-ones with yields from low to high. nih.gov For example, the reaction of 2'-hydroxyacetophenone with hexanal under these conditions produced 2-pentylchroman-4-one in a 55% yield. acs.org

Another innovative microwave-promoted method is the domino Claisen rearrangement and 6-endo-trig-cyclization of allyl phenyl ethers that have an enone substituent. thieme-connect.comthieme-connect.com This reaction is typically carried out in a high-boiling solvent like N,N-diethylaniline or N,N-dimethylaniline and irradiated at temperatures up to 250 °C for one hour. thieme-connect.com This protocol has been successfully applied to the synthesis of naturally occurring chroman-4-ones, such as Tabchromone B, which was obtained in an 81% yield from its allyl ether precursor. thieme-connect.comthieme-connect.com The 8-allyl group introduced via this method is also suitable for further synthetic modifications. thieme-connect.com

These microwave-assisted protocols offer significant advantages by reducing reaction times from hours or days to just minutes or a few hours, while often improving yields and simplifying purification processes.

Table 1: Examples of Microwave-Assisted Synthesis of Chroman-4-one Analogues

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| 2'-Hydroxyacetophenone, Hexanal | DIPA, EtOH, 160–170 °C, 1 h (Microwave) | 2-Pentylchroman-4-one | 55 | acs.org |

| Allyl ether 8 | N,N-Diethylaniline, 250 °C, 1 h (Microwave) | MOM-Protected Tabchromone B | 81 | thieme-connect.com |

| 2'-Hydroxyacetophenones, Aldehydes | DIPA, EtOH, 160–170 °C, 1 h (Microwave) | 2-Alkyl-chroman-4-ones | 17-88 | nih.gov |

Alternative Cyclization and Ring-Closure Reactions

Beyond microwave-assisted methods, a variety of alternative cyclization and ring-closure reactions have been developed for the synthesis of the chroman-4-one core and its derivatives. These methods often employ different catalytic systems and reaction pathways to achieve the desired heterocyclic structure.

Radical Cascade Cyclizations: A metal-free approach utilizing potassium persulfate (K₂S₂O₈) as an oxidant enables a tandem phosphinoylation/cyclization of alkenyl aldehydes with diphenylphosphine (B32561) oxides. beilstein-journals.org This radical cascade proceeds under environmentally benign conditions in a DMSO/water mixture. beilstein-journals.org In a related strategy, silver-catalyzed radical cascade cyclization of 2-(allyloxy)arylaldehydes has been used to create functionalized chroman-4-ones. beilstein-journals.orgnih.gov

Intramolecular Cyclizations: The intramolecular Wittig reaction represents another pathway to chromone scaffolds. acs.org Acylphosphoranes, generated from O-acylsalicylic acids, undergo cyclization on the ester carbonyl to yield 4H-chromen-4-ones in good to excellent yields. acs.org Additionally, the N-heterocyclic carbene (NHC)-catalyzed intramolecular Stetter reaction provides a polarity reversal strategy for constructing chroman-4-one derivatives. beilstein-journals.org

Condensation and Multicomponent Reactions: Classical methods often involve the condensation of o-hydroxyacetophenones with aldehydes or ketones. beilstein-journals.org More complex structures can be accessed through one-pot multicomponent reactions. For instance, the condensation of 2-hydroxybenzaldehydes and ethyl acetoacetate (B1235776) with acetylenecarboxylate–isocyanide zwitterionic intermediates yields functionalized cyclopentadiene-fused chromanones. figshare.com

Enzymatic and Organometallic Approaches: Biocatalysis offers a green alternative for chromone synthesis. Lipase-mediated oxidative cyclization of o-hydroxyphenyl enaminones can produce 3-hydroxy chromones in high yields (85–97%) under mild conditions. tandfonline.com In the realm of organometallic chemistry, a palladium-catalyzed process involving the aminocarbonylation of 3-iodochromone can lead to chroman-2,4-diones through an aza-Michael addition/ring-opening/intramolecular aryloxycarbonylation sequence. nih.gov This highlights the tendency of the chromone ring to undergo rearrangement, providing access to diverse structures. nih.gov

Table 2: Overview of Alternative Cyclization Methodologies for Chroman-4-one and Chromone Synthesis

| Method | Key Features | Reactants | Catalyst/Reagent | Reference |

| Radical Phosphinoylation–Cyclization | Metal-free, environmentally benign | Alkenyl aldehydes, Diphenylphosphine oxides | K₂S₂O₈ | beilstein-journals.org |

| Intramolecular Wittig Reaction | Forms 4H-chromen-4-ones | O-Acyl(aroyl)salicylic acids | (Trimethylsilyl)methylenetriphenylphosphorane | acs.org |

| Lipase-Mediated Oxidative Cyclization | Green, high yields, mild conditions | o-Hydroxyphenyl enaminones | Novozym 435 (Lipase) | tandfonline.com |

| Palladium-Catalyzed Ring-Opening/Closing | Forms chroman-2,4-diones from chromones | 3-Iodochromone, Primary amines | Pd(OAc)₂, XantPhos | nih.gov |

| One-Pot Multicomponent Reaction | Forms fused chromanone systems | 2-Hydroxybenzaldehydes, Ethyl acetoacetate, Acetylenecarboxylates, Isocyanides | - | figshare.com |

Chemical Reactivity and Derivatization of 2 Aminomethyl Chroman 4 One

Reactivity of the Chroman-4-one Ring System

The chroman-4-one core contains three key reactive areas: the C-4 carbonyl group, the aromatic benzene (B151609) moiety, and the dihydropyran ring. Each of these sites can be selectively targeted to generate a diverse array of derivatives.

The carbonyl group at the C-4 position is a primary site for nucleophilic attack and reduction reactions. Standard reducing agents can convert the ketone to a secondary alcohol or remove the oxygen atom entirely.

The reduction of the C-4 ketone to a secondary alcohol, 2-(aminomethyl)chroman-4-ol, is readily achieved using complex metal hydrides. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the ketone into the corresponding alcohol. libretexts.orgnih.gov The choice between these reagents depends on the presence of other sensitive functional groups in the molecule; LiAlH₄ is a much stronger reducing agent than NaBH₄. libretexts.orgnih.gov The reduction of an unsymmetrical ketone like chroman-4-one results in the formation of a new chiral center at C-4, producing a mixture of diastereomers. nih.gov

Table 1: Representative Reduction Reactions of the Chroman-4-one Carbonyl Group

| Reaction Type | Reagent(s) | Product |

| Alcohol Formation | 1. Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)2. Aqueous Workup | 2-(Aminomethyl)chroman-4-ol |

| Deoxygenation | 1. Hydrazine (H₂NNH₂)2. Potassium Hydroxide (B78521) (KOH), Heat | 2-(Aminomethyl)chroman |

The benzene portion of the chroman-4-one ring is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, and Friedel-Crafts reactions. rsc.org The position of substitution is dictated by the directing effects of the existing substituents on the ring: the ether oxygen (O-1) and the C-4 carbonyl group.

The ether oxygen is an activating group, meaning it increases the ring's reactivity towards electrophiles and directs incoming substituents to the ortho and para positions (C-8 and C-6, respectively). wikipedia.orgacs.org This is due to its ability to donate electron density into the aromatic π system through resonance. Current time information in Bangalore, IN. Conversely, the carbonyl group is a deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position (C-5 and C-7). acs.orgCurrent time information in Bangalore, IN.

In the chroman-4-one system, the powerful activating effect of the ether oxygen generally overrides the deactivating effect of the carbonyl group. masterorganicchemistry.com Consequently, electrophilic substitution reactions preferentially occur at the C-6 and C-8 positions, which are para and ortho to the strongly directing ether oxygen. nih.gov Studies on the synthesis of substituted chroman-4-ones for biological evaluation have shown that a variety of electron-withdrawing and electron-donating groups can be successfully introduced at these positions. nih.govcommonorganicchemistry.com

Table 2: Directing Effects of Substituents on the Chroman-4-one Aromatic Ring

| Substituent | Type | Activating/Deactivating | Directing Effect |

| Ether Oxygen (-O-) | Electron-Donating (Resonance) | Activating | ortho, para (C-8, C-6) |

| Carbonyl (-C=O) | Electron-Withdrawing (Inductive & Resonance) | Deactivating | meta (C-5, C-7) |

The dihydropyran ring offers further opportunities for derivatization, particularly at the C-2 and C-3 positions. The carbon alpha to the carbonyl group (C-3) can be functionalized through various methods. For instance, bromination at the 3-position of a chroman-4-one scaffold provides a key intermediate from which other substituents, such as amino or cyano groups, can be introduced via substitution reactions.

Furthermore, the synthesis of 2-alkyl-substituted chroman-4-ones has been achieved through cascade reactions, demonstrating that the C-2 position is also amenable to modification. The introduction of substituents at C-2 can significantly influence the biological activity of the resulting compounds.

Reactions Involving the Primary Aminomethyl Group

The primary amine of the aminomethyl side chain is a highly reactive nucleophilic center, providing a straightforward handle for a wide range of chemical transformations.

To prevent the primary amine from participating in unwanted side reactions during the modification of other parts of the molecule, it is often necessary to temporarily "protect" it. A common and effective strategy is to convert the amine into a carbamate (B1207046).

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines. It is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or a tertiary amine. This reaction converts the nucleophilic primary amine into a significantly less reactive carbamate. The Cbz group is valued for its stability under both acidic and basic conditions.

Deprotection, or removal of the Cbz group to regenerate the free amine, is most commonly accomplished by catalytic hydrogenolysis. This process involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). The reaction is clean, typically proceeding under mild conditions to yield the deprotected amine, toluene, and carbon dioxide as byproducts. This protection-deprotection sequence has been successfully applied to chroman-4-one scaffolds bearing an aminomethyl side chain.

Table 3: Cbz-Protection and Deprotection of 2-(Aminomethyl)chroman-4-one

| Step | Reagent(s) | Intermediate/Product |

| Protection | Benzyl chloroformate (Cbz-Cl), Base (e.g., Na₂CO₃) | 2-(((Benzyloxy)carbonyl)aminomethyl)chroman-4-one |

| Deprotection | H₂, Palladium on Carbon (Pd/C) | This compound |

The primary amine of this compound can be converted into secondary or tertiary amines through N-alkylation or N-arylation reactions. While direct alkylation with alkyl halides is possible, it is often difficult to control and can lead to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts.

A more controlled and widely used method for N-alkylation is reductive amination . wikipedia.orgcommonorganicchemistry.com This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine. The imine is then immediately reduced to the corresponding secondary amine using a mild reducing agent. Commonly used reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the imine in the presence of the starting carbonyl compound. This method provides a high-yield, controlled route to a wide variety of N-substituted secondary amines. Current time information in Bangalore, IN.

Table 4: Example of N-Alkylation via Reductive Amination

| Reactants | Reagent(s) | Product |

| This compound + Aldehyde (R-CHO) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | 2-((Alkylamino)methyl)chroman-4-one |

| This compound + Ketone (R-CO-R') | Sodium cyanoborohydride (NaBH₃CN) | 2-((Dialkylamino)methyl)chroman-4-one |

Formation of Amine Derivatives and Salts

The primary amine functionality of this compound is a key site for chemical modification, allowing for the formation of a variety of derivatives and salts. The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity, enabling reactions with a range of electrophiles. britannica.comncert.nic.in

One of the most fundamental reactions is salt formation with acids. britannica.comyoutube.com Treatment of this compound with mineral acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or organic acids results in the protonation of the amino group to form the corresponding ammonium salt. ncert.nic.inyoutube.com This reaction is typically rapid and reversible upon treatment with a base. britannica.comncert.nic.in These salts often exhibit increased water solubility compared to the free base, a property that can be advantageous in certain applications.

The primary amine can also undergo acylation reactions with acylating agents like acid chlorides, anhydrides, and esters to form amides. britannica.comncert.nic.in For instance, reaction with an acyl chloride (RCOCl) in the presence of a base, such as pyridine, to neutralize the HCl byproduct, yields the corresponding N-acyl derivative. ncert.nic.in This process can be used to introduce a wide array of functional groups onto the nitrogen atom.

Furthermore, the aminomethyl group can react with aldehydes and ketones to form imines (Schiff bases), although this reaction is often reversible. britannica.com Other derivatization strategies include reaction with isocyanates to form ureas and with isothiocyanates to yield thioureas. britannica.com Alkylation with alkyl halides can also occur, though it can be challenging to control the degree of alkylation, potentially leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. lumenlearning.commnstate.edu

Table 1: Examples of Amine Derivatization Reactions for this compound

| Reactant | Product Type | General Structure of Product |

| Acid (e.g., HCl) | Ammonium Salt | Chroman-4-one-2-CH₂NH₃⁺Cl⁻ |

| Acyl Chloride (RCOCl) | Amide | Chroman-4-one-2-CH₂NHCOR |

| Aldehyde (R'CHO) | Imine (Schiff Base) | Chroman-4-one-2-CH₂N=CHR' |

| Isocyanate (RNCO) | Urea | Chroman-4-one-2-CH₂NHCONHR |

Functionalization and Derivatization Strategies for Structural Diversification

The chroman-4-one core of this compound serves as a versatile scaffold that can be further functionalized to generate a diverse library of compounds. gu.se Strategies for derivatization focus on modifying the existing structure to introduce new chemical entities and explore the structure-activity relationships of the resulting molecules.

Introduction of Additional Heterocyclic Moieties (e.g., spiropyrrolidines)

A significant strategy for structural diversification involves the introduction of additional heterocyclic rings, such as spiropyrrolidines. The synthesis of spiro-heterocycles from chroman-4-one derivatives has been reported, often proceeding through a [3+2] cycloaddition reaction. nih.gov In the context of this compound, the chromanone carbonyl group can potentially participate in reactions to form spirocyclic systems. For instance, a plausible synthetic route could involve the reaction of the chromanone with an azomethine ylide, which can be generated in situ from an amino acid and an aldehyde. This would lead to the formation of a spiropyrrolidine ring at the C-4 position of the chroman-4-one. The primary amine of the starting material would likely need to be protected during this transformation to prevent side reactions.

Modification for Peptidomimetic and Scaffold-Based Applications

The structure of this compound, containing a rigid heterocyclic core and a flexible aminomethyl side chain, makes it an attractive scaffold for the development of peptidomimetics. gu.seslideshare.net Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved properties such as enhanced stability and oral bioavailability. slideshare.netslideshare.net

The chroman-4-one framework can serve as a constrained scaffold to orient appended functional groups in a specific three-dimensional arrangement, mimicking the secondary structures of peptides like β-turns. gu.senih.gov The aminomethyl group provides a convenient handle for attaching amino acid side chains or for incorporation into a peptide backbone through standard peptide coupling techniques. nih.gov By strategically modifying the chroman-4-one scaffold and the substituents on the amine, it is possible to design molecules that can mimic the key interactions of a native peptide with its biological target. nih.gov

Table 2: Potential Modifications of this compound for Peptidomimetic Design

| Modification Strategy | Rationale |

| Acylation of the amine with amino acids | Introduction of specific amino acid side chains |

| Alkylation of the amine | Modification of the linker to the peptide chain |

| Functionalization of the chromanone ring | Introduction of additional diversity elements |

Regioselective Functionalization at C-2, C-3, C-6, and C-8 Positions

Achieving regioselective functionalization of the chroman-4-one ring system is crucial for systematic structural diversification. gu.semdpi.comnih.gov The electronic properties of the chroman-4-one nucleus, influenced by the ether oxygen, the carbonyl group, and the benzene ring, dictate the reactivity of the different positions. researchgate.net

C-2 Position: The C-2 position is adjacent to the ether oxygen and can be a site for functionalization, often through reactions involving the formation of an enolate or enamine. nih.gov

C-3 Position: The C-3 position is alpha to the carbonyl group, making it susceptible to reactions such as bromination, which can then be followed by nucleophilic substitution to introduce a variety of substituents. gu.se

C-6 and C-8 Positions: These positions on the aromatic ring are activated towards electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen. The directing effect of the substituents on the benzene ring will influence the regioselectivity of these reactions. researchgate.net

By carefully choosing the reaction conditions and reagents, it is possible to selectively introduce functional groups at these specific positions, allowing for a fine-tuning of the molecule's properties. rsc.org

Structure Activity Relationship Sar Studies of 2 Aminomethyl Chroman 4 One and Analogues

Impact of Substitutions on the Chroman-4-one Skeleton

Influence of Substituents at the C-2 Position

The nature of the substituent at the C-2 position of the chroman-4-one ring significantly influences the biological activity of the resulting analogues. Studies have shown that both the size and nature of the substituent at this position are critical. For instance, in a series of 2-alkyl-substituted chroman-4-ones evaluated as SIRT2 inhibitors, the length of the alkyl chain was found to be a determining factor for inhibitory potency. acs.org An n-pentyl group was identified as the optimal length among the studied alkyl derivatives, while both shorter (n-propyl) and longer (n-heptyl) chains resulted in decreased activity. acs.org

Furthermore, the introduction of bulky or sterically demanding groups directly attached to the C-2 position generally leads to a reduction in activity. acs.org For example, branching of the alkyl chain, such as an isopropyl group, diminished the inhibitory effect compared to its straight-chain counterpart. acs.org Similarly, the introduction of a phenyl group at C-2 resulted in decreased inhibition compared to an n-pentyl-substituted analogue. acs.org However, if a spacer is introduced between the chroman-4-one scaffold and a bulky aromatic ring, such as a phenethyl group, the activity can be restored or even enhanced, suggesting a specific spatial requirement within the binding site of the target enzyme. acs.org These findings indicate a defined space limitation for substituents at the C-2 position, where excessive bulk is detrimental to activity. acs.org

| Compound | C-2 Substituent | SIRT2 Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| 1k | n-propyl | 76 | 10.6 |

| - | n-pentyl | - | Optimal |

| 1l | n-heptyl | 57 | - |

| 1n | isopropyl | 52 | - |

| 3b | phenyl | 20 | - |

| 1m | phenethyl | 81 | 6.8 |

Role of Substitutions at the C-3 Position

The C-3 position of the chroman-4-one skeleton offers another avenue for structural modification to modulate biological activity. Introduction of substituents at this position can significantly alter the molecule's properties and its interaction with biological targets. For example, the introduction of a 3-bromo substituent has been utilized as an intermediate step in the synthesis of chromone (B188151) derivatives from chroman-4-ones. acs.org

In the context of developing new therapeutic agents, 3-benzylidene-4-chromanones have been synthesized and evaluated for their cytotoxic activities. researchgate.net These compounds, considered oxygen analogues of 2-benzylidene-1-tetralones, have shown promising results against various cancer cell lines. researchgate.net The substitution pattern on the benzylidene moiety at the C-3 position plays a crucial role in determining the cytotoxic potency. For instance, a 3-bromobenzylidene derivative exhibited low micromolar IC50 values against human T-lymphocytes. researchgate.net Generally, these 3-benzylidene-4-chromanones were found to be more potent than their corresponding tetralone counterparts and displayed selective toxicity towards malignant cells. researchgate.net

Effects of Substituents on the Aromatic Ring (e.g., C-6, C-8)

Substituents on the aromatic A-ring of the chroman-4-one scaffold are crucial for biological activity. acs.orgnih.gov Studies have demonstrated that both the nature and position of these substituents can have a profound impact on potency. For instance, in the development of SIRT2 inhibitors, an unsubstituted 2-pentylchroman-4-one was found to be devoid of any inhibitory activity, highlighting the necessity of substituents on the aromatic ring for inhibition. acs.org

The size and electronic properties of the substituents at the C-6 and C-8 positions are particularly important. acs.orgnih.gov Larger and electron-withdrawing groups at these positions were found to be favorable for SIRT2 inhibitory activity. acs.org For example, di-halogenated derivatives, such as those with chloro and bromo substituents at C-6 and C-8, showed potent inhibition. acs.org Specifically, 6,8-dibromo-2-pentylchroman-4-one was identified as a highly potent SIRT2 inhibitor. acs.org Replacing the halogens with methyl groups resulted in a slight decrease in activity, but it was still more potent than the difluorinated analogue, suggesting that the size of the substituent is a key factor. acs.org

The position of the substituent on the aromatic ring also plays a critical role. The substituent at the C-6 position appears to be more important for activity than the one at the C-8 position. acs.orgnih.gov Furthermore, electron-poor chroman-4-ones generally exhibit greater potency as inhibitors compared to their electron-rich counterparts. acs.orgnih.gov Substitution at the C-7 position, as exemplified by a fluorinated derivative, resulted in only weak inhibitory activity. acs.orgnih.gov

| Compound | C-6 Substituent | C-8 Substituent | SIRT2 IC50 (µM) |

|---|---|---|---|

| 1b | H | H | Inactive |

| 1a | Cl | Br | 4.3 |

| 1c | Br | Br | 1.5 |

| 1d | CH3 | CH3 | Slight decrease vs 1a/1c |

| 1e | F | F | Less active than 1a/1c |

| 1f | Cl | H | Decreased activity |

Contribution of the Aminomethyl Moiety to Biological Activity

Importance of the Primary Amine Functionality

The aminomethyl group, particularly the primary amine functionality, is a key determinant of the biological activity in this class of compounds. The nitrogen atom of the amine can participate in crucial interactions, such as hydrogen bonding, with biological targets. The synthesis of 8-aminomethyl derivatives of isoflavones has been a subject of interest due to their potential pharmacological properties, including anticonvulsive and antiallergic activities. researchgate.net The basicity of the amine allows for the formation of water-soluble salts, which is advantageous for biological testing and formulation. researchgate.net The presence of the primary amine allows for further derivatization, enabling the exploration of a wider chemical space and the fine-tuning of biological activity.

Effects of N-Alkylation or Further Derivatization of the Aminomethyl Group

The process of N-alkylation can be achieved through various synthetic methods. nih.govprinceton.edunih.gov For instance, selective Hofmann N-alkylation using catalytic amounts of alkyl halides offers an efficient route for the synthesis of mono- or di-alkylated amines. rsc.org The specific nature of the alkyl group introduced can have a profound effect on the biological profile of the resulting derivative. Further derivatization of the aminomethyl group, such as conversion to amides or sulfonamides, can also lead to compounds with altered biological activities. For example, in the context of chromone carboxamides as MAO-B inhibitors, the nature of the amide (secondary vs. tertiary) was found to be a critical factor for activity. nih.gov This highlights the importance of the hydrogen-bonding capacity of the N-H group in the amide linkage for potent inhibition.

Stereochemical Influences on Biological Activity and Selectivity

The three-dimensional arrangement of substituents on the chroman-4-one scaffold can significantly influence how these molecules interact with their biological targets. nih.gov Chirality, particularly at the C-2 position, can dictate the binding affinity, efficacy, and selectivity of the compound.

The presence of a stereocenter at the C-2 position means that compounds like 2-(aminomethyl)chroman-4-one exist as a pair of enantiomers (mirror-image isomers). Biological systems, being inherently chiral, often exhibit different responses to different enantiomers of a drug.

In the development of selective inhibitors for Sirtuin 2 (SIRT2), a class of enzymes implicated in neurodegenerative diseases, the role of stereochemistry in 2-substituted chroman-4-one analogues has been investigated. acs.org A key lead compound, 8-bromo-6-chloro-2-pentylchroman-4-one, was synthesized and evaluated as a racemic mixture. To determine if one enantiomer was more active than the other, the individual enantiomers were separated and tested for their ability to inhibit SIRT2. The results, however, showed no significant difference in inhibitory activity between the two, with both enantiomers exhibiting nearly identical IC₅₀ values. acs.org

| Compound | SIRT2 Inhibition at 200 µM (%) | SIRT2 IC₅₀ (µM) |

|---|---|---|

| Racemic 8-bromo-6-chloro-2-pentylchroman-4-one | 88 ± 0.9 | 4.3 |

| (+)-Enantiomer | 70 ± 0.8 | 4.5 |

| (-)-Enantiomer | Data Not Reported | 4.8 |

This table presents the inhibitory activity of a racemic 2-substituted chroman-4-one and its separated enantiomers against the SIRT2 enzyme. Data sourced from a study on SIRT2 inhibitors. acs.org

While in this specific case of SIRT2 inhibition the enantiomers showed equivalent activity, this is not a universal rule for the chroman-4-one scaffold. The direct enantioselective synthesis of 2-substituted chromen-4-ones bearing an amino group at the α-stereogenic center has been developed, underscoring the importance of accessing stereochemically pure compounds for pharmacological evaluation. researchgate.net For many biological targets, one enantiomer (the eutomer) fits perfectly into a receptor or active site, while the other (the distomer) may have lower activity, no activity, or even an entirely different, sometimes undesirable, effect. Therefore, the evaluation of individual enantiomers remains a critical step in the SAR exploration of chiral this compound analogues.

Introducing a second chiral center into the molecule, for instance by substitution at the C-3 position, creates diastereomers—stereoisomers that are not mirror images of each other. These diastereomers have distinct physical properties and often exhibit different biological activity profiles.

In the synthesis of chromone derivatives from chroman-4-one precursors, intermediates with stereocenters at both the C-2 and C-3 positions are formed. For example, the bromination of 8-bromo-6-chloro-2-pentylchroman-4-one at the 3-position resulted in the formation of 3-bromo-2-pentylchroman-4-one as a diastereomeric mixture. acs.org Spectroscopic analysis revealed an 80:20 ratio of diastereomers, with the cis-isomer identified as the major product. acs.org

Scaffold Hopping and Lead Optimization Principles Applied to this compound

Lead optimization is the process of refining a promising hit compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. Scaffold hopping is a powerful strategy within lead optimization where the core molecular structure (the scaffold) of a known active compound is replaced with a chemically different one, while preserving the essential interactions with the biological target. dundee.ac.uknih.gov This approach is often used to discover novel chemical entities with improved properties or to circumvent intellectual property limitations. dundee.ac.uk

The chroman-4-one scaffold is a prime candidate for such optimization strategies. nih.gov For instance, in the search for potent and selective inhibitors for CNS targets, medicinal chemists often apply scaffold hopping to improve properties like solubility and brain penetration. nih.gov A research program targeting casein kinase 2 (CK2A2) for neurodegenerative disorders successfully employed a scaffold hopping strategy starting from a flavone (B191248) (a 2-phenylchromen-4-one) scaffold. researchgate.net This demonstrates the utility of modifying the core chromone-related structure to achieve desirable CNS activity profiles.

Another example can be seen in the development of inhibitors for the Notum carboxylesterase, a negative regulator of Wnt signaling implicated in Alzheimer's disease. Researchers initiated a scaffold-hopping campaign from a thienopyrimidine lead compound. nih.gov This led to the identification of novel scaffolds, such as furano[2,3-d]pyrimidines, with improved CNS penetration and potency. nih.gov

When applying these principles to a hypothetical lead compound like this compound, a medicinal chemist might pursue several avenues:

Bioisosteric Replacement: The aminomethyl group could be replaced with other hydrogen-bond donors/acceptors to probe interactions with the target.

Scaffold Modification: The chroman-4-one core could be replaced with other bicyclic systems like quinazolinones or thienopyrimidines to improve properties such as metabolic stability. nih.gov

Side Chain Optimization: The substituents on the benzene (B151609) ring of the chroman-4-one could be altered to enhance potency or solubility. dundee.ac.uk

Computational and Theoretical Investigations of 2 Aminomethyl Chroman 4 One

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. escholarship.org These calculations provide fundamental information about molecular geometry, stability, and electronic properties. escholarship.orgresearchgate.net

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometries and exploring the conformational landscape of flexible molecules. For a molecule such as 2-(Aminomethyl)chroman-4-one, which possesses a flexible aminomethyl side chain, multiple low-energy conformations can exist.

DFT calculations are used to identify these stable conformers by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure. The geometries are optimized to find the local and global energy minima on the potential energy surface. nih.gov For instance, studies on similar dipeptide structures have utilized DFT methods like B3LYP and M06-2X with basis sets such as 6-311+G(d,p) to locate numerous stable conformers and analyze their relative energies. nih.gov The relative Gibbs free energies (ΔG) are calculated to determine the population and stability of each conformer at a given temperature. nih.gov This analysis reveals the most probable shapes the molecule will adopt, which is crucial for understanding its interaction with biological receptors. Studies on related iminocoumarins have shown that different crystallization conditions can lead to the formation of polymorphs with distinct molecular conformations, one being planar and the other nonplanar, which DFT calculations can identify as equilibrium or transition state geometries. nih.gov

Table 1: Representative DFT Functionals and Basis Sets Used in Conformational Analysis of Related Heterocyclic Compounds This table is illustrative of common methods applied in the field, as specific DFT data for this compound was not available in the cited sources.

| DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies, NMR, HOMO-LUMO analysis. | nih.gov |

| M06-2X | cc-pVTZ | Estimation of conjugation and rotational barriers in iminocoumarins. | nih.gov |

| B3LYP-D3 | 6-311+G(d,p) | Conformational analysis of dipeptides, including dispersion corrections. | nih.gov |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

For a molecule like this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. This reveals the most probable sites for nucleophilic and electrophilic attack. For example, in related pyrimidine (B1678525) derivatives, TD-DFT calculations have been used to determine HOMO and LUMO energies, showing that charge transfer occurs within the molecule. nih.gov The distribution of these orbitals indicates which atoms are most involved in electronic transitions. researchgate.net The analysis of the atomic orbital compositions of the frontier orbitals helps in understanding the nature of these transitions. researchgate.net

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis This table outlines the typical outputs of FMO analysis. Specific values for this compound are not available in the provided search results.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate charge polarity. libretexts.orgavogadro.cc Red areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are favorable for nucleophilic attack. libretexts.orgresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net

An MEP map of this compound would likely show a significant negative potential (red) around the carbonyl oxygen atom of the chroman-4-one ring, indicating its role as a hydrogen bond acceptor. Conversely, the hydrogen atoms of the aminomethyl group would exhibit a positive potential (blue), highlighting their potential as hydrogen bond donors. This information is crucial for understanding and predicting how the molecule will orient itself when interacting with a biological receptor's binding site. researchgate.netmdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the behavior and interactions of molecules over time. These methods are instrumental in drug discovery for predicting how a ligand might bind to a protein and for assessing its conformational flexibility within the binding site. nih.govrsc.org

Understanding how a ligand interacts with its protein target is fundamental to medicinal chemistry. Molecular docking and simulation techniques are used to predict the binding pose and affinity of a ligand. Studies on chromone (B188151) and chroman-4-one derivatives have identified them as ligands for various biological targets, including sigma (σ) receptors and sirtuin 2 (SIRT2). nih.govacs.orgnih.gov

For instance, a series of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones were evaluated for their binding affinity to σ1 and σ2 receptors. nih.gov This research revealed that the length of the alkyl linker and the nature of the terminal amine group significantly influence binding affinity and selectivity. nih.gov Molecular docking studies on these compounds with a 3D model of the σ1 receptor identified key interactions, such as hydrogen bonds and hydrophobic contacts, within a binding pocket composed of residues like Val84, Trp89, Met93, Leu95, and Tyr103. nih.gov Other studies on aminoethyl-substituted chromenes and chromanes targeting the σ1 receptor highlighted the importance of a salt bridge with Asp126 and π-π stacking with Trp121 for stabilizing the ligand-protein complex. nih.gov

Table 3: Binding Affinities (Ki) of Selected Chromen-4-one Derivatives for Sigma (σ) Receptors

| Compound | Linker Length (n) | Amine Moiety | σ1 Ki (nM) | σ2/σ1 Selectivity | Reference |

|---|---|---|---|---|---|

| 7 | 4 | Piperidine | 147 | 3.2 | nih.gov |

| 12 | 5 | Morpholine | 19.6 | 30 | nih.gov |

| 20 | 3 | Azepane | 27.2 | 28 | nih.govrsc.org |

| 4 | 4 | Pyrrolidine | 87.0 | 17 | nih.gov |

| S1RA (Reference) | - | Morpholine | 18.5 | 114 | nih.gov |

Conformational Analysis of this compound within Biological Receptor Binding Pockets

Once a ligand is docked into a receptor's binding pocket, molecular dynamics (MD) simulations can be performed to analyze its conformational stability and dynamic behavior. youtube.com MD simulations model the atomic motions of the protein-ligand complex over time, providing a more realistic view of the interactions. nih.gov

Prediction of Key Binding Motifs and Interaction Hotspots

Computational modeling, particularly molecular docking and photoaffinity labeling, has been instrumental in elucidating the binding mechanisms of chroman-4-one derivatives with their biological targets. These studies predict key binding motifs and interaction hotspots that are crucial for molecular recognition and biological activity.

For chroman-4-one-based inhibitors targeting Sirtuin 2 (SIRT2), a key enzyme in cellular regulation, studies have identified a specific binding site. nih.govnih.gov Photoaffinity labeling experiments have pinpointed a tryptic peptide that interacts with the inhibitor, a region that encompasses the enzyme's active site. nih.gov This suggests that the chroman-4-one scaffold directly competes with the substrate at the catalytic core. Structure-activity relationship (SAR) studies have further refined this understanding, indicating that for high potency, an intact carbonyl group on the chroman-4-one ring is essential, along with specific substitutions at the 2-, 6-, and 8-positions. nih.gov For instance, an alkyl chain of three to five carbons at the 2-position and larger, electron-withdrawing groups at the 6- and 8-positions are favorable for SIRT2 inhibition. nih.gov

In the context of monoamine oxidase (MAO) inhibition, docking studies with chromone derivatives have revealed critical interactions within the enzyme's binding pocket. nih.gov A notable interaction involves the amino acid residue TYR398, which is essential for MAO inhibitory activity. nih.gov A highly potent compound from one study showed significant binding interactions with TYR326, TYR398, and LYS296 of monoamine oxidase B. nih.gov

Similarly, computational docking of chromen-4-one derivatives targeting the sigma-1 (σ₁) receptor has provided a detailed picture of the binding interactions. nih.gov The protonated nitrogen of the aminoalkyl side chain is predicted to form a crucial bidentate salt bridge with the amino acid residue Glu172 and an additional charge interaction with Asp126. nih.gov The chromenone core is stabilized within a hydrophobic region through π-alkyl interactions with residues such as Met93, Leu95, Leu105, and Ala185. nih.gov The linker chain between the chromenone and the amine group resides in a hydrophobic area lined by Val84, Trp89, and Phe107. nih.gov

These computational predictions highlight a common theme: the chroman-4-one scaffold serves as a core structure that is positioned within the active site, while its substituents form specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues, defining the compound's potency and selectivity.

Table 1: Predicted Binding Interactions for Chroman-4-one and Chromone Derivatives

| Target Protein | Interacting Residues | Type of Interaction | Reference |

| Sirtuin 2 (SIRT2) | Active Site Peptide | Covalent attachment (via photoaffinity label) | nih.gov |

| Monoamine Oxidase B (MAO-B) | TYR398, TYR326, LYS296 | Not specified in abstract | nih.gov |

| Sigma-1 (σ₁) Receptor | Glu172, Asp126 | Salt bridge, charge interaction | nih.gov |

| Met93, Leu95, Leu105, Ala185 | π-alkyl interactions | nih.gov | |

| Val84, Trp89, Phe107 | Hydrophobic interactions | nih.gov |

Prediction of Pharmacokinetic Profiles (ADMET)

In-silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities, offering an early assessment of a compound's drug-likeness. nih.govnih.gov For fusarochromanone (B1674293), a mycotoxin with a chromanone structure related to this compound, a detailed in-silico ADMET profile has been generated using predictive software. nih.gov

The analysis of fusarochromanone and its analogs revealed a generally promising ADMET profile, suggesting that the chromanone scaffold is a viable starting point for drug development. nih.gov Predictions indicated the potential for high effective permeation and aqueous solubility, which are desirable pharmacokinetic properties. nih.gov However, the studies also highlighted areas of potential concern that would require further investigation, including possible mutagenic properties and interaction with the estrogen receptor. nih.gov

To assess central nervous system activity, the ability of a compound to penetrate the blood-brain barrier (BBB) is critical. Computational models for fusarochromanone were used to predict this property, employing both binary classifiers (High/Low penetration) and regression models to estimate the brain-blood partition coefficient. nih.gov Such predictions are vital for determining the potential utility of these compounds for neurological targets. While specific values for this compound are not available, the analysis of the related fusarochromanone structure suggests that medicinal chemistry efforts could optimize properties like BBB penetration. nih.gov Machine learning frameworks are now being developed to predict entire pharmacokinetic concentration-time profiles based on a molecule's structure, which could be applied to this class of compounds in the future. nih.gov

Table 2: Summary of Predicted ADMET Properties for the Related Compound Fusarochromanone

| ADMET Property | Prediction/Observation | Implication | Reference |

| Permeation | Predicted to be high | Good potential for absorption | nih.gov |

| Solubility | Predicted to be high | Favorable for formulation and absorption | nih.gov |

| Blood-Brain Barrier | Amenable to optimization | Potential for CNS activity can be tuned | nih.gov |

| Toxicity | Potential mutagenicity | Requires in-vitro testing for confirmation | nih.gov |

| Toxicity | Potential estrogen receptor interaction | Requires in-vitro testing for confirmation | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgyoutube.com By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel compounds and guide the design of more effective molecules. frontiersin.org

Several QSAR studies have been successfully applied to chromone and chroman-4-one derivatives to understand the structural requirements for their biological activities. nih.govmdpi.com

For a series of 39 chromone derivatives acting as monoamine oxidase (MAO) inhibitors, a three-dimensional (3D-QSAR) model was developed. nih.gov This model demonstrated strong predictive power, yielding a high squared correlation coefficient (R²) of 0.9064 and a cross-validated correlation coefficient (Q²) of 0.8239. nih.gov Such high statistical values indicate a robust model that accurately correlates the structural features of the compounds with their MAO inhibitory activity. nih.gov

In another study focusing on the antioxidant properties of 36 synthetic chromone derivatives, a Molecular Field Analysis (MFA) based 3D-QSAR model was generated. mdpi.com This model also showed good predictive ability, with an r² value of 0.868 and a cross-validated r² (r²cv) of 0.771. The predictive power for an external test set of compounds was high, with a predictive r² (r²pred) of 0.924. mdpi.com The QSAR model suggested that for antioxidant activity, electronegative groups on the benzoyl ring and electropositive groups on the phenyl ring were important. mdpi.com It also indicated that bulky substituents near position 5 and the chromone carbonyl group were unfavorable for activity. mdpi.com

These studies demonstrate the utility of QSAR in the development of chroman-4-one-based compounds. The resulting models provide a quantitative framework for understanding how specific structural modifications—such as the addition of certain functional groups or changes in steric bulk—can impact biological potency, thereby accelerating the drug discovery process. nih.govmdpi.com

Table 3: Statistical Results from QSAR Studies on Chromone Derivatives

| Study Focus | Number of Compounds | QSAR Model Type | R² | Q² (or r²cv) | Key Finding | Reference |

| MAO Inhibition | 39 | 3D-QSAR | 0.9064 | 0.8239 | Model shows high correlation and predictive power. | nih.gov |

| Antioxidant Activity | 36 (30 training, 5 test) | 3D-QSAR (MFA) | 0.868 | 0.771 | Model highlights the importance of electronic properties and steric constraints. | mdpi.com |

Analytical Methods for Characterization and Quantification in Research Contexts

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(Aminomethyl)chroman-4-one. By interacting with electromagnetic radiation, these techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are critical for the characterization of this compound, providing information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a chroman-4-one derivative, distinct signals corresponding to the aromatic, methylene (B1212753), and methine protons can be observed. For a related compound, 2,2-dimethylchroman-4-one, the methylene protons at the 3-position typically appear around 2.70 ppm. amanote.com The aromatic protons exhibit complex splitting patterns in the range of 6.5-8.0 ppm, with their exact chemical shifts and coupling constants being influenced by the substitution pattern on the aromatic ring. amanote.comconicet.gov.ar For this compound, additional signals for the aminomethyl group (-CH₂NH₂) would be expected. The protons of the methylene group adjacent to the amine would likely appear in the 2.5-3.5 ppm region, and the protons of the primary amine itself would produce a broad signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For the chroman-4-one scaffold, the carbonyl carbon (C=O) is typically the most downfield signal, appearing in the range of 190-200 ppm. conicet.gov.arlibretexts.org The carbon atoms of the aromatic ring usually resonate between 115 and 150 ppm. libretexts.org The methylene carbon at position 3 and the carbon of the aminomethyl group would be expected in the aliphatic region of the spectrum. In related chroman-4-ones, the C3 carbon signal is observed around 40-50 ppm. conicet.gov.ar The presence of the aminomethyl group at position 2 would introduce a distinct signal for the CH group at position 2 and the CH₂ of the aminomethyl substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Chroman-4-one Scaffold

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.0 | 115 - 150 |

| C2-H | ~4.0 - 5.0 | ~70 - 80 |

| C3-H₂ | ~2.7 - 3.0 | ~40 - 50 |

| C4=O | - | 190 - 200 |

| -CH₂NH₂ | ~2.5 - 3.5 | ~40 - 50 |

| -NH₂ | Variable (broad) | - |

Note: These are estimated values based on typical chemical shifts for similar functional groups and data from related chroman-4-one structures. Actual experimental values may vary.

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of polar molecules like this compound.

In an ESI-MS experiment, the compound is typically observed as a protonated molecule, [M+H]⁺. For this compound (molecular formula: C₁₀H₁₁NO₂), the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion would be approximately 178.08. Tandem mass spectrometry (MS/MS) can be employed to further elucidate the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. Characteristic fragmentation patterns for the chroman-4-one core would involve cleavages of the heterocyclic ring. For instance, a related compound, 2-amino-4H-chromen-4-one, shows a base peak at m/z 121 in its GC-MS spectrum, corresponding to a characteristic fragment. nih.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone is expected in the region of 1680-1700 cm⁻¹. The presence of the primary amine (-NH₂) would give rise to N-H stretching vibrations, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region. researchgate.net The C-O-C stretching of the ether linkage within the chroman ring would likely be observed in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methylene and aminomethyl groups will appear just below 3000 cm⁻¹. researchgate.net A vapor phase IR spectrum of the related 2-amino-4H-chromen-4-one is available for comparison. nih.gov

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | C-H Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | < 3000 | Medium |

| Ketone (C=O) | C=O Stretch | 1680 - 1700 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Ether (C-O-C) | C-O Stretch | 1000 - 1300 | Strong |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and other impurities, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or trifluoroacetic acid to improve peak shape. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound would depend on the specific conditions, including the column, mobile phase composition, flow rate, and temperature. For the analysis of related amino compounds, methods often employ C18 columns with a mobile phase consisting of an aqueous buffer and an organic modifier. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, direct GC-MS analysis of this compound is challenging due to its polarity and low volatility, which are attributed to the primary amine and carbonyl functional groups. These groups can lead to poor chromatographic peak shape and thermal degradation in the GC inlet.

To overcome these challenges, derivatization is a crucial step. sigmaaldrich.com Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For the primary amine group in this compound, common derivatization strategies include:

Silylation: Reacting the amine with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form a less polar and more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative. sigmaaldrich.com

Acylation: Treating the amine with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), to form a stable and volatile amide derivative.

The resulting derivative can then be readily analyzed by GC-MS, providing both a characteristic retention time and a mass spectrum that can be used for identification and quantification. The mass spectrum of the derivatized compound will show a different fragmentation pattern compared to the underivatized molecule, often with fragment ions characteristic of the derivatizing group.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a powerful analytical tool for the separation, identification, and quantification of "this compound". This technique offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, increased sensitivity, and faster analysis times.

In a typical UPLC method, a sub-2 µm particle column, such as an Acquity UPLC BEH Shield RP18 (1.7 µm), is employed for the separation. nih.gov The mobile phase often consists of a gradient mixture of an aqueous buffer and an organic solvent, like acetonitrile or methanol. nih.gov For instance, a linear gradient elution can be utilized to achieve optimal separation of the analyte from any impurities or related compounds. nih.gov

Detection is commonly performed using a UV detector at a wavelength where the chroman-4-one moiety exhibits strong absorbance. For compounds with similar structures, detection wavelengths around 254 nm have been effectively used. nih.gov The choice of column temperature is critical for achieving reproducible retention times and good peak shapes. waters.com For example, maintaining a column temperature of 50°C can provide adequate retention and resolution for amino-containing compounds. waters.com

The method's performance is validated according to established guidelines to ensure its suitability for its intended purpose. researchgate.net Key validation parameters include linearity, precision, accuracy, selectivity, and robustness. nih.gov The limit of quantification (LOQ) is also determined to establish the lowest concentration of the analyte that can be reliably measured. nih.gov

Below is an interactive data table summarizing typical UPLC parameters for the analysis of related chromanone structures.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal evidence of its absolute stereochemistry and solid-state conformation. youtube.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com The pattern of scattered X-rays is used to generate an electron density map, from which the positions of individual atoms can be determined. youtube.com

For chiral molecules like "this compound," which possesses a stereocenter at the C2 position, X-ray crystallography can unambiguously establish the R or S configuration. This is crucial as different enantiomers can exhibit distinct biological activities. The analysis of the crystal structure also reveals the preferred conformation of the dihydropyran ring, which typically adopts a half-chair or twist-boat conformation. nih.gov The orientation of the aminomethyl substituent (axial or equatorial) is also determined, providing valuable insights into its spatial relationship with the rest of the molecule. nih.gov

While obtaining suitable crystals for X-ray analysis can be challenging, the resulting structural data is invaluable. acs.org In cases where crystal growth is unsuccessful, alternative techniques like Vibrational Circular Dichroism (VCD) in conjunction with Density Functional Theory (DFT) calculations can be employed to predict the absolute configuration. acs.org

The crystallographic data obtained includes unit cell dimensions (a, b, c, α, β, γ), space group, and atomic coordinates. mdpi.com This information provides a detailed picture of the molecular geometry, including bond lengths, bond angles, and torsion angles. mdpi.com

Below is an interactive data table showcasing typical crystallographic parameters that would be determined for a chromanone derivative.

Purity Determination and Impurity Profiling in Research Samples

Ensuring the purity of research samples of "this compound" is critical for obtaining reliable and reproducible experimental data. Impurity profiling involves the identification and quantification of any unwanted chemical substances present in the sample. nih.gov These impurities can arise from the synthetic route, degradation of the compound, or contamination. medwinpublishers.com

A combination of chromatographic and spectroscopic techniques is typically employed for purity assessment. amazonaws.com High-performance liquid chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods used for separating the main compound from its impurities. researchgate.netamazonaws.com The use of a diode array detector (DAD) or a mass spectrometer (MS) as the detector allows for the characterization of the impurities based on their UV-Vis spectra and mass-to-charge ratios, respectively. researchgate.net

Common types of impurities that may be encountered include starting materials, reagents, by-products from side reactions, and degradation products. medwinpublishers.com For instance, in the synthesis of related chromanone structures, unreacted starting materials or intermediates can be present as impurities. acs.org Degradation can occur due to factors such as temperature, light, or humidity. medwinpublishers.com

Quantitative analysis of impurities is often performed using the area normalization method in chromatography, assuming that the response factor of the impurities is similar to that of the main compound. nih.gov For more accurate quantification, especially for known impurities, a reference standard of the impurity can be used to create a calibration curve. nih.gov

The acceptable level of impurities in a research sample depends on its intended use. For early-stage research, a purity of >95% is often considered acceptable, while for more advanced studies, a higher purity may be required.

The table below outlines common analytical techniques used for impurity profiling.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Aminomethyl)chroman-4-one, and what reaction conditions are critical for success?

- Methodology : The compound can be synthesized via Michael addition reactions, where a ketone intermediate undergoes nucleophilic attack by an amine donor. For example, Zhong et al. demonstrated a two-step synthesis of chroman-4-one derivatives using this approach, optimizing temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield . Key steps include purification via column chromatography and structural validation using NMR.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :